(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features an oxazole ring fused with an isoquinoline moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other isoquinoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Isoquinoline compounds have been shown to modulate various signaling pathways, including the pka/creb and mapk pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway identification, it’s difficult to predict the potential cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of isoquinoline derivatives and oxazole precursors, which undergo cyclization in the presence of catalysts such as copper or nickel . The reaction conditions often involve moderate temperatures and the use of solvents like water or organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely used in pharmaceuticals and materials science.
Oxazole: A five-membered heterocyclic compound with applications in organic synthesis.
Dihydroisoquinoline: Known for its biological activities and use in medicinal chemistry.
Uniqueness
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the combination of isoquinoline and oxazole moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXBHKYBIDFKX-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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